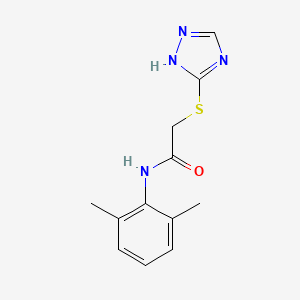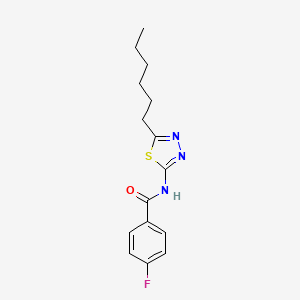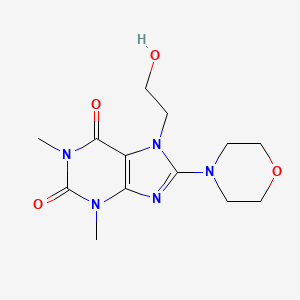![molecular formula C11H7NO3 B15010113 2-methyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B15010113.png)
2-methyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is a synthetic antimicrobial agent belonging to the quinazolinone class of drugs. It has demonstrated effectiveness against various bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid (2-amino benzoic acid) with acetic anhydride. The reaction is carried out under reflux conditions at 35-40°C for 50-55 minutes. After the reaction, the excess solvent is removed, and the product is extracted using petroleum ether. The final product is obtained by recrystallization with ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis can be scaled up by optimizing reaction conditions and using industrial-grade equipment to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and other nucleophilic reagents. Reaction conditions vary depending on the desired product but generally involve mild temperatures and specific catalysts .
Major Products Formed
Major products formed from these reactions include 1,2-dihydroquinolines and polysubstituted 2,3-dihydropyrroles, which have significant biological activities .
Scientific Research Applications
2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Medicine: Investigated for its potential use in treating infectious diseases, including tuberculosis.
Mechanism of Action
The mechanism of action of 2-methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one involves inhibiting bacterial growth by targeting specific enzymes and pathways essential for bacterial survival. For example, it has been shown to inhibit the serine protease human leukocyte elastase, which plays a role in tissue degeneration in various diseases .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4H-3,1-benzoxazin-4-one
- 2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one
- Quinazolin-4(3H)-ones
Uniqueness
2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is unique due to its specific structural features and broad-spectrum antimicrobial activity. Unlike some similar compounds, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further research and development .
Properties
Molecular Formula |
C11H7NO3 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-methyl-[1]benzofuro[3,2-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C11H7NO3/c1-6-12-9-7-4-2-3-5-8(7)15-10(9)11(13)14-6/h2-5H,1H3 |
InChI Key |
UMUUTEZBWGDVDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)O1)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15010040.png)
![3,4,5-triphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B15010047.png)
![ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15010052.png)
![ethyl 1-(3,4-dimethoxybenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B15010062.png)
![(2E)-3-phenyl-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15010067.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-{[4-(pentyloxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15010069.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B15010079.png)
![2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B15010108.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B15010121.png)
![4-Hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15010122.png)

